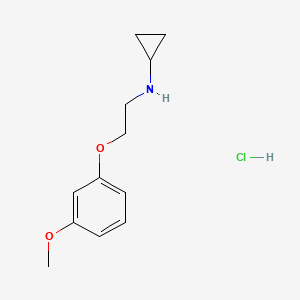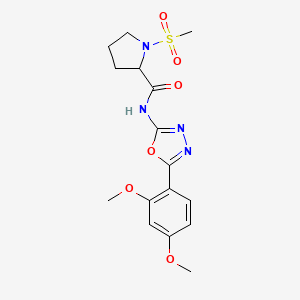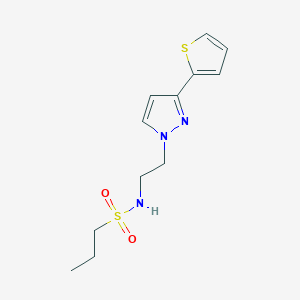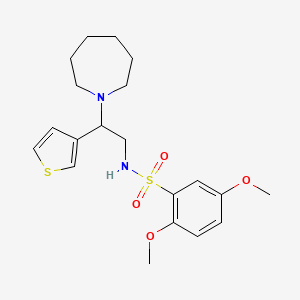
N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related cyclopropane and cyclopropylamine derivatives, which can provide insight into the chemical behavior and synthesis of similar compounds. Cyclopropane derivatives are known for their ring strain and unique reactivity, which can be exploited in various chemical transformations .
Synthesis Analysis
The synthesis of cyclopropane derivatives can involve various strategies, including the use of cyclopropenone oximes as intermediates, as seen in the preparation of cyclopropenone oxime hydrochlorides from cyclopropenones and hydroxylamine hydrochloride . Similarly, the synthesis of N,N-dialkylated monophenolic trans-2-phenylcyclopropylamines involves the introduction of substituents on the cyclopropylamine framework, which could be analogous to the synthesis of "N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant ring strain and influences the chemical reactivity of these compounds. The presence of substituents, such as methoxy groups or amine functionalities, can further affect the electronic distribution and steric hindrance, potentially leading to a variety of chemical behaviors .
Chemical Reactions Analysis
Cyclopropane derivatives participate in a range of chemical reactions, often facilitated by the ring strain. For example, the cationic polymerization of N-vinylcarbazole initiated by a cyclopropane derivative demonstrates the ability of these compounds to act as initiators in polymerization reactions . The reactivity of cyclopropenone oximes with isocyanates to form diazaspiro[2.3]hexenones is another example of the diverse reactivity of cyclopropane-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The ring strain can lead to increased reactivity, while substituents can modulate properties such as solubility, boiling point, and stability. The bimodal molecular weight distribution observed in the polymerization initiated by a cyclopropane derivative suggests that the physical properties of the resulting polymers can be complex and varied .
Scientific Research Applications
Pharmacological Applications
Pharmacological Profiles of Novel Antagonists A study investigated the pharmacology of R-96544, a 5-HT(2A) receptor antagonist with a similar molecular structure to N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride. It demonstrated potent, competitive, and selective inhibition of 5-HT(2A) receptors, showing potential applications in conditions influenced by these receptors, such as depression and anxiety disorders (Ogawa et al., 2002).
Chemical Synthesis and Optimization
Synthesis and Biological Evaluation of Derivatives A study synthesized and evaluated bromophenol derivatives with cyclopropyl moiety for their inhibitory effects on certain enzymes. These derivatives showed potential in treating diseases like Alzheimer's, Parkinson's, and others due to their inhibitory activities on enzymes like carbonic anhydrase and acetylcholinesterase (Boztaş et al., 2019).
Optimization of Cyclopropanation Process Research on the cyclopropanation process of 4-allyl-2-methoxyphenol aimed at determining optimal conditions, showing the importance of the process in chemical synthesis. The research utilized Response Surface Methodology to optimize the reaction time and solvent ratio, contributing to the field of synthetic chemistry (Bouali et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(9-11)15-8-7-13-10-5-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUVORZBMCVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)



![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2520744.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2520754.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)

